tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate
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Overview
Description
tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methyl group, and a trifluoromethyl-substituted piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and a trifluoromethyl-substituted piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or demethylated products .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, are of interest for drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- tert-butyl carbamate
- tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate
- tert-butyl (3-hydroxypropyl)carbamate
Uniqueness: tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H21F3N2O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17(4)9-5-8(6-16-7-9)12(13,14)15/h8-9,16H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
OHTQBNLYTBLVNH-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1C[C@H](CNC1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(CNC1)C(F)(F)F |
Origin of Product |
United States |
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